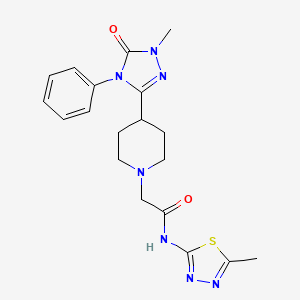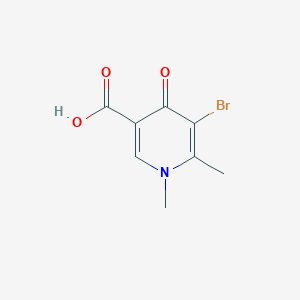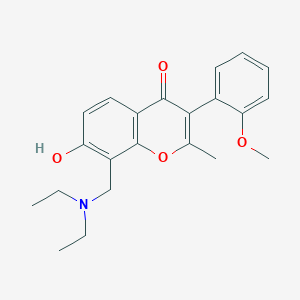
N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor has been described . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .
Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Oxoquinolines, including derivatives such as N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide, have been associated with various pharmacological activities. These compounds have been studied for their regioselective ethylation reactions, offering insights into their synthetic pathways and potential for modification to enhance biological activity. The presence of a carboxamide unit on the 4-oxoquinoline core, in particular, has been linked to significant antibacterial and antiviral effects (Batalha et al., 2019).
Anticancer research has also focused on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which have shown promising activity against breast cancer cell lines. Such studies involve the synthesis of novel compounds and their evaluation through assays to determine their effectiveness in inhibiting cancer cell growth (Gaber et al., 2021).
Antimicrobial and Antitubercular Agents
The quest for new antimicrobial and antitubercular agents has led to the exploration of quinoline derivatives, including the synthesis of compounds exhibiting significant activity against Mycobacterium tuberculosis. Such studies not only contribute to the understanding of the structural requirements for biological activity but also to the development of potential therapeutic agents for treating infections (Marvadi et al., 2020).
Enhancement of Analgesic Properties
Research into the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has demonstrated the potential of bioisosteric replacements to increase analgesic activity. These findings are crucial for the development of new pain relief medications, highlighting the versatility of the quinoline scaffold in medicinal chemistry (Ukrainets et al., 2016).
Orientations Futures
The principles of green chemistry guide us to ideal synthesis . An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level . Multi-component reactions (MCR), especially isocyanide-based multicomponent reactions (IMCRs), have attended great concentration to scientists because of their many advantages .
Propriétés
IUPAC Name |
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-10-8-15(19)18-13-9-11(5-6-12(10)13)17-16(20)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUAXERLQOLYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)


![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)
![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)


![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)

